molecular formula C13H17N3 B2690200 N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine CAS No. 1005631-26-4

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine

Cat. No. B2690200
CAS RN: 1005631-26-4
M. Wt: 215.3
InChI Key: BNQPMGKGUUKXKP-UHFFFAOYSA-N
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Description

“N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Potential Antipsychotic Applications

A study on a series of novel potential antipsychotic agents related to the chemical structure of interest described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds, including analogs with modifications on the pyrazole ring, showed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, which is a common mechanism for clinically available antipsychotics. This suggests potential applications in developing new antipsychotic medications with fewer side effects related to dopamine receptor interactions (Wise et al., 1987).

Metal-Organic Chemistry and Crystallography

Another study focused on the metal-induced organic ligand fusion and oxygen insertion, uncovering a complex chemical reaction that could be useful in the synthesis of large molecules for materials science and catalysis. The research detailed the reaction mechanisms and provided insights into the synthesis of complex organic-inorganic hybrid materials, which may find applications in catalysis, molecular recognition, or as components of electronic devices (Chen et al., 2020).

Antimicrobial and Antifungal Activities

Derivatives of similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. This research presents the potential for developing new antimicrobial agents based on modifying the core chemical structure to enhance activity against specific bacterial and fungal strains. Such compounds could lead to the development of new treatments for infections resistant to current antibiotics and antifungals (Visagaperumal et al., 2010).

Corrosion Inhibition

In the field of materials science, amino acid compounds related to the structure of interest have been studied as corrosion inhibitors for steel in acidic solutions. These studies are crucial for developing safer and more effective corrosion inhibitors for industrial applications, potentially leading to increased durability and reduced maintenance costs for metal structures exposed to corrosive environments (Yadav et al., 2015).

properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-16-13(8-9-15-16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQPMGKGUUKXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine

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